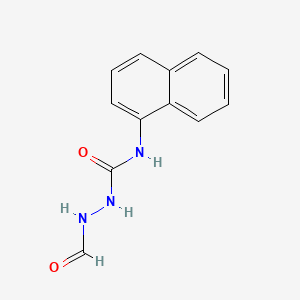![molecular formula C34H48N2O7 B12788288 (1S,3R,8AS)-8-(2-{(4S,6S)-3-(4-Hydroxy-3-methoxybenzyl)-4-[2-(methylamino)-2-oxoethyl]-2-oxo-1,3-oxazinan-6-YL}ethyl)-3,7-dimethyl-1,2,3,7,8,8A-hexahydronaphthalen-1-YL (2R)-2-methylbutanoate CAS No. 288323-75-1](/img/structure/B12788288.png)
(1S,3R,8AS)-8-(2-{(4S,6S)-3-(4-Hydroxy-3-methoxybenzyl)-4-[2-(methylamino)-2-oxoethyl]-2-oxo-1,3-oxazinan-6-YL}ethyl)-3,7-dimethyl-1,2,3,7,8,8A-hexahydronaphthalen-1-YL (2R)-2-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ZN9WFS3G4L is a synthetic chemical with the molecular formula C34H48N2O7 It is known for its complex structure and significant applications in various scientific fields
Métodos De Preparación
ZN9WFS3G4L: can be synthesized through several methods. One common synthetic route involves the use of specific reagents and catalysts under controlled conditions. The reaction typically requires a series of steps, including the formation of intermediate compounds, which are then further reacted to produce the final product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
ZN9WFS3G4L: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
ZN9WFS3G4L: has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Medicine: It is being investigated for its potential therapeutic effects and as a component in drug development.
Industry: It is used in the production of advanced materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of ZN9WFS3G4L involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial effects.
Propiedades
Número CAS |
288323-75-1 |
|---|---|
Fórmula molecular |
C34H48N2O7 |
Peso molecular |
596.8 g/mol |
Nombre IUPAC |
[(1S,3R,7S,8S,8aR)-8-[2-[(4R,6R)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-[2-(methylamino)-2-oxoethyl]-2-oxo-1,3-oxazinan-6-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C34H48N2O7/c1-7-21(3)33(39)43-30-15-20(2)14-24-10-8-22(4)27(32(24)30)12-11-26-17-25(18-31(38)35-5)36(34(40)42-26)19-23-9-13-28(37)29(16-23)41-6/h8-10,13-14,16,20-22,25-27,30,32,37H,7,11-12,15,17-19H2,1-6H3,(H,35,38)/t20-,21-,22-,25+,26+,27-,30-,32-/m0/s1 |
Clave InChI |
XGCZRGJUCNQVCO-XFAJEYMZSA-N |
SMILES isomérico |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@@H](N(C(=O)O3)CC4=CC(=C(C=C4)O)OC)CC(=O)NC)C |
SMILES canónico |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(N(C(=O)O3)CC4=CC(=C(C=C4)O)OC)CC(=O)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


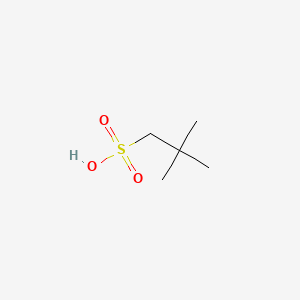
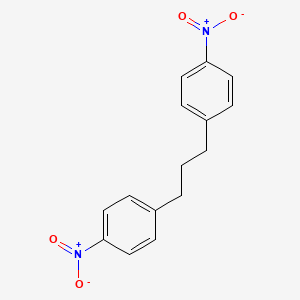
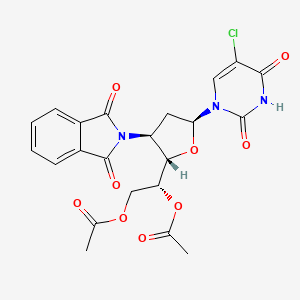
![2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one](/img/structure/B12788222.png)
![Acetamide,N-[6-[(2-bromo-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-](/img/structure/B12788228.png)
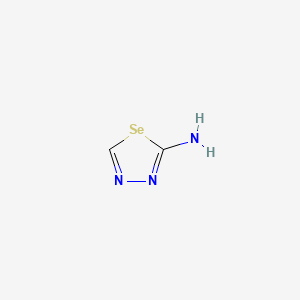
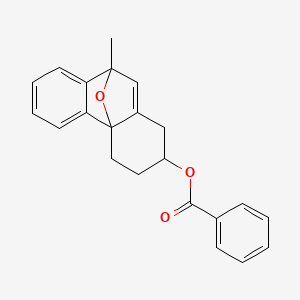
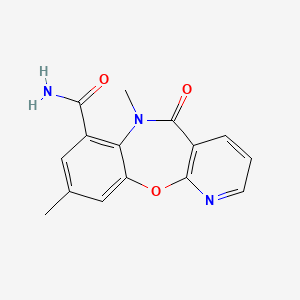
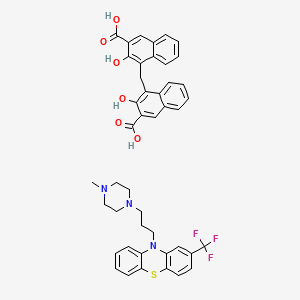
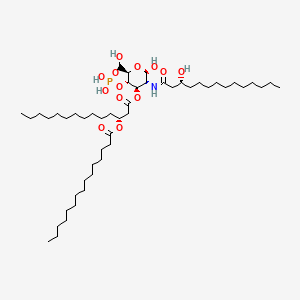
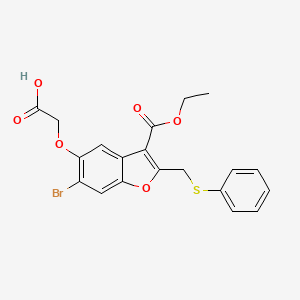
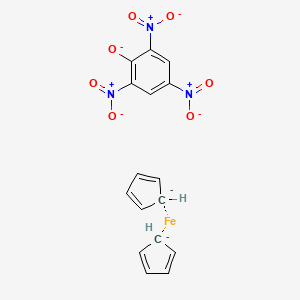
![3-(Naphthalen-1-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12788282.png)
